molecular formula C29H28N2O3 B2850520 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 898344-65-5

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2850520
CAS RN: 898344-65-5
M. Wt: 452.554
InChI Key: ZORNERYJBYORJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of quinoline-based derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is a protein involved in DNA replication and repair. These mechanisms of action make this compound a potential candidate for the development of new therapeutic agents.
Biochemical and Physiological Effects:
2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, which could lead to the development of new anti-inflammatory drugs. It has also been found to inhibit the growth of cancer cells and bacteria, which could lead to the development of new anti-cancer and anti-bacterial drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide in lab experiments include its potential applications in various scientific research fields, its efficient synthesis method, and its ability to inhibit certain enzymes and proteins. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide. These include further studies to determine its safety and efficacy as a potential drug candidate, the development of new synthesis methods for this compound, and the exploration of its potential applications in other scientific research fields. Additionally, further studies could be conducted to determine the potential of this compound as a lead compound for the development of new therapeutic agents.
Conclusion:
In conclusion, 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a promising compound with potential applications in various scientific research fields. Its efficient synthesis method, ability to inhibit certain enzymes and proteins, and its biochemical and physiological effects make it a potential candidate for the development of new therapeutic agents. Further studies are needed to determine its safety and efficacy, and to explore its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide involves a multi-step process. The first step involves the synthesis of 6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinoline-1-carboxylic acid, which is then reacted with p-toluidine to obtain the final product. The synthesis method of this compound has been reported in various scientific journals, and it has been found to be an efficient and reliable method.

Scientific Research Applications

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins, which could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-4-20-8-11-22(12-9-20)28(33)25-17-31(18-27(32)30-23-13-6-19(3)7-14-23)26-15-10-21(5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORNERYJBYORJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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